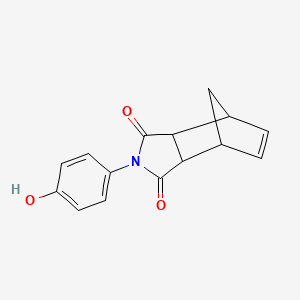![molecular formula C23H18N6O2S B2930657 3-(3-Methylphenyl)sulfonyl-1-(3-pyridinylmethylideneamino)-2-pyrrolo[3,2-b]quinoxalinamine CAS No. 847245-99-2](/img/structure/B2930657.png)
3-(3-Methylphenyl)sulfonyl-1-(3-pyridinylmethylideneamino)-2-pyrrolo[3,2-b]quinoxalinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-Methylphenyl)sulfonyl-1-(3-pyridinylmethylideneamino)-2-pyrrolo[3,2-b]quinoxalinamine” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a pyridinyl group, a pyrroloquinoxalinamine group, and a methylphenyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the pyridinyl and methylphenyl groups) could contribute to the compound’s stability. The sulfonyl group could introduce polarity to the molecule, affecting its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group is often involved in substitution reactions, while the pyridinyl group can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a sulfonyl group could affect the compound’s solubility, melting point, and boiling point .Applications De Recherche Scientifique
Reactivity and Synthesis
- Acid-Catalyzed Cyclizations : N-Alkynylated sulfoximines, including structures related to the query compound, have been demonstrated to undergo acid-promoted cyclization processes under mild conditions. These reactions lead to the formation of sulfoximidoyl-functionalized naphtho[2,1-b]thiophenes or pyrrolo[1,2-a]quinolines in high yields, showcasing a pathway for synthesizing complex heterocyclic structures (Pirwerdjan, Becker, & Bolm, 2016).
- Synthesis of Quinoxalines : The synthesis of 2,3-disubstituted quinoxalines, including pyrido[2,3-b]pyrazine derivatives, has been achieved under mild conditions using bismuth(III) triflate as a catalyst. This method highlights the versatility of quinoxaline derivatives synthesis, which can be applied to the compound of interest (Yadav, Reddy, Premalatha, & Shankar, 2008).
Application in Material Science
- Synthesis of Ionic Liquids : A solvent-free method involving the aminolysis of 1,2-epoxides by 2-picolylamine, followed by intramolecular cyclization, has been developed. This method is crucial for synthesizing a new class of ionic liquids, suggesting potential applications of the query compound in creating environmentally friendly materials (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).
Mechanistic Insights
- Insecticide Action : The sulfoximine group, as found in sulfoxaflor, exhibits significant insecticidal activity against a broad spectrum of sap-feeding insects. This class of compounds acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other insecticides. This information provides a basis for exploring the query compound's potential as an insecticidal agent (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).
Electrophysiological Effects
- Dual Orexin Receptor Antagonism : Research into dual orexin receptor antagonists, such as almorexant, reveals their potential to promote sleep without disrupting sleep architecture. These findings suggest avenues for investigating the query compound's potential interactions with biological receptors and their implications for treating sleep disorders (Malherbe, Borroni, Pinard, Wettstein, & Knoflach, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylphenyl)sulfonyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-15-6-4-8-17(12-15)32(30,31)21-20-23(28-19-10-3-2-9-18(19)27-20)29(22(21)24)26-14-16-7-5-11-25-13-16/h2-14H,24H2,1H3/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBUSGQYLDUXNV-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CN=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CN=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
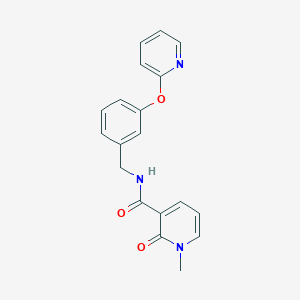
![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)
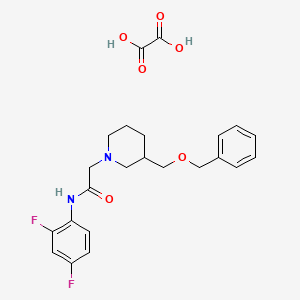
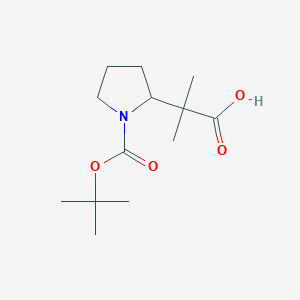
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930580.png)

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2930584.png)
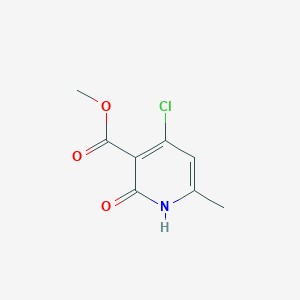
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2930588.png)
![5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2930589.png)
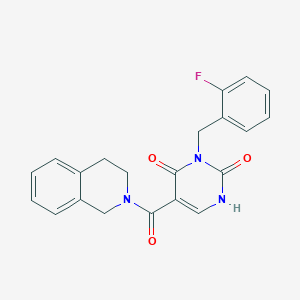
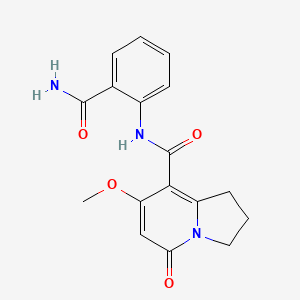
![2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2930593.png)
